2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 246163-29-1
VCID: VC7037181
InChI: InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18)
SMILES: C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F
Molecular Formula: C10H9F3N4O
Molecular Weight: 258.204

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide

CAS No.: 246163-29-1

Cat. No.: VC7037181

Molecular Formula: C10H9F3N4O

Molecular Weight: 258.204

* For research use only. Not for human or veterinary use.

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide - 246163-29-1

Specification

CAS No. 246163-29-1
Molecular Formula C10H9F3N4O
Molecular Weight 258.204
IUPAC Name 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide
Standard InChI InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18)
Standard InChI Key DWLHFONLMSROEM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide, reflecting its benzimidazole core substituted with a trifluoromethyl group at the 2-position and an acetohydrazide side chain at the 1-position . Its molecular formula, C₁₀H₉F₃N₄O, corresponds to a molecular weight of 258.20 g/mol, as computed by PubChem .

Table 1: Key Identifiers of 2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]acetohydrazide

PropertyValueSource
CAS Number246163-29-1
Molecular FormulaC₁₀H₉F₃N₄O
Molecular Weight258.20 g/mol
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F
InChIKeyDWLHFONLMSROEM-UHFFFAOYSA-N

Structural Features

The compound’s structure comprises a benzimidazole scaffold—a fused bicyclic system of benzene and imidazole—with a trifluoromethyl (-CF₃) group at the 2-position and an acetohydrazide (-CH₂CONHNH₂) moiety at the 1-position . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide functional group offers nucleophilic reactivity for further derivatization .

The 3D conformational analysis, available via PubChem’s interactive model, reveals a planar benzimidazole ring with the trifluoromethyl group adopting a perpendicular orientation to minimize steric hindrance . The acetohydrazide side chain exhibits rotational flexibility, enabling diverse binding interactions in biological systems .

Synthesis and Industrial Production

Quality Control and Characterization

Matrix Fine Chemicals specifies analytical validation using techniques such as HPLC, NMR, and mass spectrometry to ensure compliance with pharmaceutical-grade standards . Batch-specific Certificates of Analysis (CoA) include data on purity, residual solvents, and heavy metal content .

Applications in Research and Industry

Pharmaceutical Intermediates

Benzimidazole derivatives are renowned for their bioactivity, including antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group in this compound may enhance blood-brain barrier penetration and resistance to oxidative metabolism, making it a candidate for central nervous system (CNS) drug development . The hydrazide moiety serves as a versatile handle for synthesizing hydrazones, which are explored as protease inhibitors or antimicrobial agents .

Materials Science

Fluorinated benzimidazoles are utilized in organic electronics due to their electron-withdrawing properties and thermal stability . This compound’s trifluoromethyl group could improve charge transport in organic semiconductors or photovoltaic materials .

Chemical Biology

The compound is cataloged as a fluorinated intermediate for synthesizing labeled probes or enzyme inhibitors, leveraging its compatibility with click chemistry reactions .

FormPurityPackaging
Powder99%25 kg fiber drums
Solution10 mM5 mL sealed vials

Recent Developments and Future Directions

Recent modifications to the PubChem entry (April 2025) suggest ongoing interest in this compound’s pharmacological potential . Future research may explore:

  • Structure-Activity Relationships (SAR): Modifying the hydrazide group to optimize target binding.

  • Drug Delivery Systems: Encapsulation in nanoparticles for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator